4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
CAS No.: 2548997-00-6
Cat. No.: VC11819739
Molecular Formula: C20H25N7
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548997-00-6 |
|---|---|
| Molecular Formula | C20H25N7 |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | 2-[[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C20H25N7/c1-2-10-27-16-17(22-18(27)5-1)15-24-11-13-25(14-12-24)19-6-7-21-20(23-19)26-8-3-4-9-26/h1-2,5-7,10,16H,3-4,8-9,11-15H2 |
| Standard InChI Key | FOMRVHDDEAMZBS-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4 |
| Canonical SMILES | C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4 |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
The compound 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine (IUPAC name: 2-[[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine) features a molecular formula of C₂₀H₂₅N₇ and a molecular weight of 363.47 g/mol . Its structure integrates three distinct heterocyclic systems:
-
An imidazo[1,2-a]pyridine moiety, known for its planar aromaticity and role in intercalation with biological targets .
-
A piperazine spacer, providing conformational flexibility and enhancing solubility.
-
A pyrimidine ring substituted with a pyrrolidine group, contributing to hydrogen-bonding capabilities and steric bulk .
The compound’s stereoelectronic properties are influenced by the electron-rich imidazo[1,2-a]pyridine and the basic piperazine nitrogen atoms. Computational models suggest a logP value of ~2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₅N₇ | |
| Molecular Weight | 363.47 g/mol | |
| logP (Predicted) | 2.8 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous imidazo[1,2-a]pyridine-piperazine hybrids are typically constructed via:
-
Nucleophilic Aromatic Substitution: Reacting 4-chloro-2-(pyrrolidin-1-yl)pyrimidine with piperazine derivatives to form the pyrimidine-piperazine backbone.
-
Mannich-Type Reactions: Introducing the imidazo[1,2-a]pyridine moiety via aminomethylation of preformed piperazine intermediates .
-
Cross-Coupling Strategies: Suzuki-Miyaura couplings to attach aromatic substituents to the pyrimidine ring .
A representative route involves condensing 2-(chloromethyl)imidazo[1,2-a]pyridine with 1-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine in the presence of a base like triethylamine, achieving yields of 60–75%.
Reactivity and Functionalization
The compound’s reactivity is dominated by:
-
Piperazine Nitrogen Alkylation: Susceptibility to electrophilic agents, enabling further derivatization.
-
Pyrrolidine Ring Opening: Under strong acidic conditions, the pyrrolidine may undergo ring expansion or cleavage .
-
Imidazo[1,2-a]pyridine Electrophilicity: Position C-3 of the imidazo[1,2-a]pyridine can undergo halogenation or nitration for SAR studies .
Pharmacological Activities
Enzyme Inhibition and Neuroprotective Effects
Structural analogs demonstrate potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values as low as 79 µM . The imidazo[1,2-a]pyridine core facilitates π-π stacking with aromatic residues in the enzyme active site, while the pyrrolidine group enhances affinity through hydrophobic interactions .
Table 2: Biological Activity of Analogous Compounds
| Activity | Model System | Key Finding | Source |
|---|---|---|---|
| AChE Inhibition | Electric eel enzyme | IC₅₀ = 79 µM | |
| AMPK Activation | NRK-49F cells | EC₅₀ = 11.0 nM; ROS ↓ 55% | |
| Anticancer (Kinase Inhibition) | MCF-7 cells | GI₅₀ = 2.4 µM |
Structure-Activity Relationships (SAR)
Role of the Piperazine Linker
-
Length and Flexibility: Short alkyl chains (e.g., methylene) optimize binding to kinase ATP pockets, while longer linkers reduce potency .
-
Substitution Patterns: N-Methylation of piperazine decreases solubility but improves metabolic stability.
Impact of Pyrrolidine Substitution
-
Ring Size: Pyrrolidine (5-membered) outperforms larger azepane analogs in AChE inhibition due to reduced steric clash .
-
N-Substituents: Electron-withdrawing groups on pyrrolidine enhance AMPK activation by 3-fold compared to unsubstituted derivatives .
Future Research Directions
-
Pharmacokinetic Optimization: Addressing the compound’s moderate aqueous solubility (predicted ~0.1 mg/mL) through prodrug strategies or salt formation.
-
Target Validation: CRISPR screening to identify off-target effects, particularly in cardiovascular systems.
-
Clinical Translation: Phase I trials assessing safety in AMPK-related metabolic syndromes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume